Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
Overview
Description
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Mechanism of Action
Target of Action
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound used in the synthesis of various derivatives It has been used in the synthesis of milrinone analogs, which are known to target phosphodiesterase-3 (pde3) in cardiac cells .
Mode of Action
As a reactant for the synthesis of milrinone analogs, it may contribute to the inhibition of pde3, leading to an increase in intracellular calcium in cardiac cells .
Biochemical Pathways
Inhibition of PDE3 prevents the breakdown of cAMP, leading to increased levels of cAMP and subsequent enhancement of cardiac contractility .
Result of Action
Its use in the synthesis of milrinone analogs suggests that it may contribute to the increase in intracellular calcium in cardiac cells, enhancing cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler structure with similar biological activity, often used as an anthelmintic.
Ethyl 4-amino-1-piperidinecarboxylate:
Cariprazine: A piperazine derivative used as an atypical antipsychotic, interacting with dopamine and serotonin receptors.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 4-aminopiperazine-1-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-2-12-7(11)9-3-5-10(8)6-4-9;/h2-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZAVRDHPWVEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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